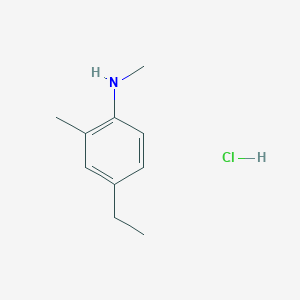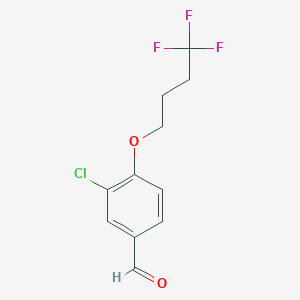
2'-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-2-(trifluorometoxi)bifenil-5-amina es un compuesto de amina aromática fluorada. Se caracteriza por la presencia de grupos fluoro y trifluorometoxi unidos a una estructura de bifenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2’-Fluoro-2-(trifluorometoxi)bifenil-5-amina generalmente implica un proceso de varios pasos. Un método común es la reacción de acoplamiento Suzuki-Miyaura, que implica la reacción de un haluro de arilo con un ácido borónico de arilo en presencia de un catalizador de paladio. Las condiciones de reacción a menudo incluyen una base como el carbonato de potasio y un solvente como tolueno o etanol .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: 2’-Fluoro-2-(trifluorometoxi)bifenil-5-amina sufre varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Reacciones de oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas para formar diferentes derivados.
Reacciones de acoplamiento: Puede sufrir reacciones de acoplamiento, como el acoplamiento Suzuki-Miyaura, para formar moléculas más complejas.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se pueden usar para reacciones de oxidación.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean comúnmente.
Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se pueden usar en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de nitro, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
2’-Fluoro-2-(trifluorometoxi)bifenil-5-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se utiliza en el desarrollo de sondas fluorescentes y agentes de imagen.
Mecanismo De Acción
El mecanismo de acción de 2’-Fluoro-2-(trifluorometoxi)bifenil-5-amina implica su interacción con objetivos moleculares específicos. La presencia de los grupos fluoro y trifluorometoxi mejora su capacidad para interactuar con moléculas biológicas, como enzimas y receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos terapéuticos deseados .
Compuestos similares:
- 2-Fluoro-5-(trifluorometoxi)anilina
- Ácido 2-fluoro-5-(trifluorometil)fenilborónico
Comparación: En comparación con compuestos similares, 2’-Fluoro-2-(trifluorometoxi)bifenil-5-amina es única debido a su patrón de sustitución específico en la estructura del bifenilo. Esta disposición única de grupos funcionales confiere propiedades químicas y físicas distintas, lo que la hace particularmente valiosa en aplicaciones específicas, como el diseño de fármacos y la ciencia de los materiales .
Comparación Con Compuestos Similares
- 2-Fluoro-5-(trifluoromethoxy)aniline
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, 2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it particularly valuable in specific applications, such as drug design and materials science .
Propiedades
Fórmula molecular |
C13H9F4NO |
|---|---|
Peso molecular |
271.21 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H9F4NO/c14-11-4-2-1-3-9(11)10-7-8(18)5-6-12(10)19-13(15,16)17/h1-7H,18H2 |
Clave InChI |
YMWAZHALMADHLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)N)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)

![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)

![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)

![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)
![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)



